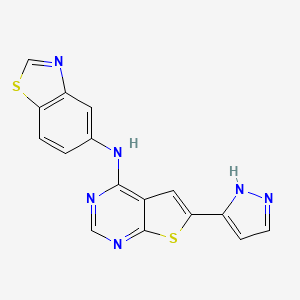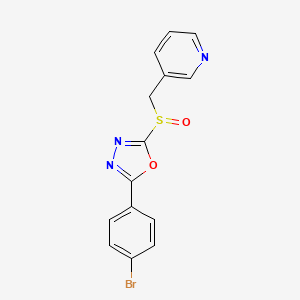
SARS-CoV-2 3CLpro-IN-21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2 3CLpro-IN-21 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the replication of the virus, making it a significant target for antiviral drug development. The inhibition of 3CLpro can potentially halt the replication of the virus, thereby aiding in the treatment of COVID-19 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical production .
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2 3CLpro-IN-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s structure and activity.
Reduction: This reaction involves the gain of electrons and can also impact the compound’s efficacy.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .
Applications De Recherche Scientifique
SARS-CoV-2 3CLpro-IN-21 has several scientific research applications:
Chemistry: It serves as a model compound for studying the inhibition of viral proteases and the development of antiviral drugs.
Biology: It is used in research to understand the replication mechanisms of SARS-CoV-2 and other coronaviruses.
Medicine: It is being investigated as a potential therapeutic agent for treating COVID-19.
Industry: It has applications in the pharmaceutical industry for the development of antiviral medications.
Mécanisme D'action
SARS-CoV-2 3CLpro-IN-21 exerts its effects by binding to the active site of the 3C-like protease (3CLpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets involved include the catalytic residues of 3CLpro, and the pathways affected are those related to viral replication and assembly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nirmatrelvir: Another 3CLpro inhibitor used in the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3CLpro approved in Japan for treating COVID-19.
PF-00835231: An active compound in clinical trials targeting 3CLpro.
Uniqueness
SARS-CoV-2 3CLpro-IN-21 is unique due to its specific binding affinity and inhibitory activity against 3CLpro. Unlike some other inhibitors, it may exhibit different resistance profiles and efficacy in various viral strains, making it a valuable addition to the arsenal of antiviral agents .
Propriétés
Formule moléculaire |
C14H10BrN3O2S |
|---|---|
Poids moléculaire |
364.22 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-(pyridin-3-ylmethylsulfinyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10BrN3O2S/c15-12-5-3-11(4-6-12)13-17-18-14(20-13)21(19)9-10-2-1-7-16-8-10/h1-8H,9H2 |
Clé InChI |
HABXFULFAHHKNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CS(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
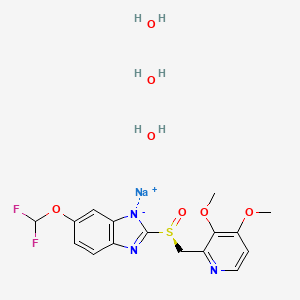
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
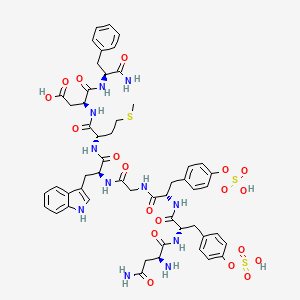


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
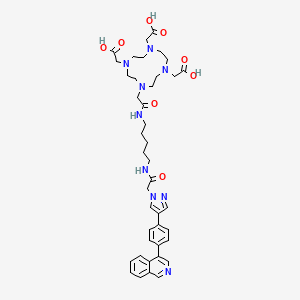
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
